Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)-
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Overview
Description
Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with an acetyl chloride group, a methoxy group, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid with thionyl chloride in the presence of dimethylformamide (DMF) as a catalyst. The reaction is typically carried out at ambient temperature for several hours, followed by purification through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amides, esters, or thioesters.
Oxidation Products: Typically carboxylic acids.
Reduction Products: Typically alcohols.
Scientific Research Applications
Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of acetylation on biological molecules and pathways.
Mechanism of Action
The mechanism of action of benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various synthetic applications to modify molecules and introduce acetyl groups. The methoxy and isopropoxy groups can influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetyl chloride: Lacks the methoxy and isopropoxy groups, making it less sterically hindered and more reactive.
3-Methoxybenzeneacetyl chloride: Lacks the isopropoxy group, resulting in different reactivity and selectivity.
4-(1-Methylethoxy)benzeneacetyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups. These groups can influence the compound’s reactivity, selectivity, and potential applications in organic synthesis and pharmaceuticals. The combination of these substituents provides a balance between steric hindrance and electronic effects, making it a valuable compound for various chemical transformations.
Properties
Molecular Formula |
C12H15ClO3 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-methoxy-4-propan-2-yloxyphenyl)acetyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
HDTDDUGASPSUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC(=O)Cl)OC |
Origin of Product |
United States |
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